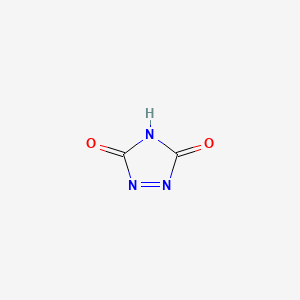

3H-1,2,4-Triazole-3,5(4H)-dione

概要

説明

3H-1,2,4-Triazole-3,5(4H)-dione is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound is part of the 1,2,4-triazole family, which is known for its broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dione typically involves the cyclization of β-acylamidrazones. This process can be activated thermally or promoted by anhydrides or acyl chlorides . Another common method involves the use of acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride as key precursors .

Industrial Production Methods: In industrial settings, the production of this compound often employs scalable synthetic strategies that ensure high yields and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production .

化学反応の分析

Cycloaddition Reactions

The parent compound and its derivatives (e.g., 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, PTAD) are prominent azo dienophiles in cycloaddition chemistry. Key findings include:

Diels-Alder Reactions

-

Reacts with conjugated dienes (e.g., heptafulvenes, norbornadienes) to form bicyclic urazoles. For example:

-

Regioselectivity : Electron-withdrawing groups in dienes enhance reaction efficiency and selectivity .

[3+2] Cycloadditions

-

Interacts with oxazole and thiazole derivatives, leading to triazolotriazole frameworks. For instance:

[4+2] Cycloadditions

-

Exhibits reactivity with singlet oxygen and cyclooctatrienes. Notable examples:

| Reaction Type | Reagent | Product | Yield | Citation |

|---|---|---|---|---|

| Diels-Alder | Heptafulvene | Bicyclic urazole 2 | 50% | |

| [3+2] Cycloaddition | Oxazole | Triazoline 11 | 80–90% | |

| [4+2] Cycloaddition | Cyclooctatriene | Bicyclic urazole 3 | N/A |

Reactions with Alcohols

The parent compound undergoes nucleophilic substitution and rearrangement with alcohols, influenced by reaction conditions:

Primary Alcohols

-

Reacts with primary alcohols (e.g., methanol) to form 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-dione derivatives (compound 3) .

-

Catalyst Effect : Pyridine shifts product distribution, favoring triazolidinedione formation over ketones .

Secondary Alcohols

-

Produces ketones (e.g., acetone) or benzaldehyde as major products, with minor triazolidinedione formation .

-

Diethyl Azodicarboxylate : Traps intermediate radicals, leading to compound 13 .

Amine Reactions

-

Rapidly reacts with primary/secondary amines to form dicarbamoyl-triazolidinedione derivatives, prone to dissociation .

| Alcohol Type | Major Product | Minor Product | Catalyst Effect |

|---|---|---|---|

| Primary | Triazolidinedione 3 | Ketone | Pyridine enhances 3 |

| Secondary | Ketone/Benzaldehyde | Triazolidinedione 3 | Pyridine shifts to 3 |

Bioconjugation Mechanisms with Tyrosine

The parent compound and its analogs (e.g., PTAD) enable site-selective bioconjugation via multiple pathways:

Mechanistic Pathways

-

SEAr (Single Electron Acceptor) Mechanism : Dominates in protic solvents (e.g., water), forming ortho/para-substituted phenol derivatives .

-

Pericyclic Ene-Reaction : Preferred in vacuo, with lower activation barriers compared to SEAr .

-

Step-Wise Biradical Pathway : Higher energy barrier (>10 kcal/mol) limits its prevalence .

Model Studies

-

p-Cresol + HTAD : Computational studies reveal ene-reaction barriers (~15 kcal/mol) are favored over SEAr (~25 kcal/mol) in non-polar environments .

-

p-Cresolate : SEAr mechanism produces ortho and para isomers, suggesting protonation state influences pathway selection .

科学的研究の応用

Synthetic Chemistry Applications

1.1 Diels-Alder Reactions

PTAD is widely recognized as a potent dienophile in Diels-Alder reactions. Its ability to react with various dienes allows for the formation of complex cyclic structures. The reaction typically proceeds with high regioselectivity and yields stable adducts. Notably, PTAD can be utilized to synthesize cycloadducts quantitatively, making it a valuable reagent in organic synthesis .

1.2 Cycloaddition Reactions

Apart from Diels-Alder reactions, PTAD participates in other cycloaddition processes. It has been documented that PTAD acts as an aza dienophile in cycloadditions with cyclic mono- and dienes, leading to the formation of novel heterocyclic compounds. This property has been explored in various studies, demonstrating the compound's utility in generating diverse chemical entities .

1.3 Synthesis of Urazoles

PTAD has been effectively employed in the synthesis of urazoles via [3+2] cycloaddition reactions with allylsilanes. This method provides a straightforward approach to constructing urazole derivatives, which are important in medicinal chemistry due to their biological activities .

Biological Applications

2.1 Antidepressant Properties

One notable derivative of 3H-1,2,4-triazole-3,5(4H)-dione is nefazodone, an atypical antidepressant used for treating depression and anxiety disorders. The triazole moiety contributes to its pharmacological effects by interacting with neurotransmitter systems .

2.2 Antimicrobial Activity

Compounds derived from this compound exhibit significant antimicrobial properties. Studies have shown that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

2.3 Anticancer Activity

Research indicates that triazole derivatives can also display anticancer properties. The structural features of 3H-1,2,4-triazole compounds facilitate interactions with biological targets involved in cancer progression .

Case Studies and Research Findings

作用機序

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione involves its interaction with various molecular targets and pathways:

類似化合物との比較

1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.

1,2,4-Triazole Derivatives: Compounds such as ribavirin, voriconazole, and fluconazole, which are widely used in medicinal chemistry.

Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dione is unique due to its specific ring structure and the ability to form a variety of non-covalent interactions, leading to broad-spectrum biological activities and diverse applications in various fields .

生物活性

3H-1,2,4-Triazole-3,5(4H)-dione, commonly referred to as PTAD (4-phenyl-3H-1,2,4-triazole-3,5-dione), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis pathways, and applications in drug development.

PTAD is characterized by its triazole ring structure, which contributes to its reactivity and biological activity. The synthesis of PTAD typically involves cycloaddition reactions and can be achieved through various methodologies. For instance, the reaction of phenylhydrazine with 1,2-diketones leads to the formation of PTAD under mild conditions .

Biological Activities

PTAD and its derivatives have exhibited a wide range of biological activities:

- Antimicrobial Activity : Several studies have reported that PTAD and its derivatives possess antimicrobial properties against various bacterial strains. For example, compounds derived from PTAD showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Properties : Research has demonstrated that PTAD derivatives can inhibit the growth of cancer cell lines. A notable study indicated that certain derivatives were effective against colon carcinoma (HCT-116) with IC50 values as low as 6.2 μM . Additionally, compounds derived from PTAD have been shown to induce apoptosis in various cancer cell lines through different mechanisms, including the modulation of cell cycle progression .

- Antioxidant Activity : PTAD also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of the triazole ring that can scavenge free radicals effectively .

The biological mechanisms by which PTAD exerts its effects are multifaceted:

- Enzyme Inhibition : PTAD has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism and proliferation. Its ability to act as a non-hydrolyzable bioisostere of amide bonds enhances its interaction with target proteins .

- Cell Signaling Modulation : The compound affects various signaling pathways related to inflammation and apoptosis. For instance, it has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

Case Studies

- Anticancer Activity : A study focused on synthesizing novel PTAD derivatives evaluated their anticancer effects against multiple cell lines. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cells (T47D), demonstrating the importance of structure-activity relationships in drug design .

- Antimicrobial Screening : Another investigation screened a series of PTAD derivatives against common pathogens. The study revealed that some compounds exhibited potent antibacterial activity comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Data Summary

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 μM |

| Escherichia coli | 20 μM | |

| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 μM |

| T47D (Breast Cancer) | 27.3 μM | |

| Antioxidant | N/A | Effective scavenging |

特性

IUPAC Name |

1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O2/c6-1-3-2(7)5-4-1/h(H,3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQXOJPUDICND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459695 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4019-43-6 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。